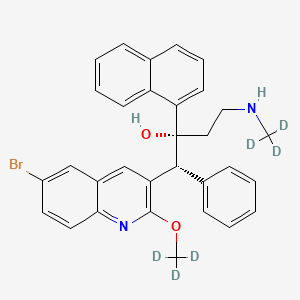
Bedaquiline impurity 2-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bedaquiline impurity 2-d6 is a deuterium-labeled derivative of Bedaquiline, a diarylquinoline agent. Bedaquiline is primarily used to treat multidrug-resistant tuberculosis by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase through targeting both the c- and ε-subunits . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of Bedaquiline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bedaquiline impurity 2-d6 involves the incorporation of deuterium into the Bedaquiline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Bedaquiline impurity 2-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can lead to the formation of reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Bedaquiline impurity 2-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of Bedaquiline.
Medicine: Used in the development of new drugs and therapies for tuberculosis.
Industry: Used in the production of high-purity Bedaquiline for pharmaceutical applications.
Wirkmechanismus
Bedaquiline impurity 2-d6 exerts its effects by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase. This enzyme is essential for the generation of ATP, which is the primary energy source for the bacteria. By inhibiting this enzyme, this compound disrupts the energy production in the bacteria, leading to its death . The molecular targets involved include the c- and ε-subunits of the ATP synthase .
Vergleich Mit ähnlichen Verbindungen
Bedaquiline impurity 2-d6 is unique due to its deuterium labeling, which allows for the study of the pharmacokinetics and metabolic profiles of Bedaquiline. Similar compounds include:
Bedaquiline: The parent compound used to treat multidrug-resistant tuberculosis.
Bedaquiline impurity 2: A non-deuterated impurity of Bedaquiline.
Bedaquiline impurity 4: Another impurity of Bedaquiline with a different chemical structure.
These similar compounds differ in their chemical structures and isotopic labeling, which affects their pharmacokinetic and metabolic profiles.
Eigenschaften
Molekularformel |
C31H29BrN2O2 |
|---|---|
Molekulargewicht |
547.5 g/mol |
IUPAC-Name |
(1R,2R)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31+/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
GOBOQBZOZDRXCQ-QGWZZWPZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |
Kanonische SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















